molecular formula C18H18N4O2 B6489118 N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide CAS No. 899990-55-7

N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide

Cat. No.: B6489118
CAS No.: 899990-55-7
M. Wt: 322.4 g/mol
InChI Key: SRPXUFQUUQOTSF-UHFFFAOYSA-N
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Description

N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 1-methyl-1H-indole, is synthesized through Fischer indole synthesis or other suitable methods.

    Carbamoylation: The indole derivative undergoes carbamoylation using a suitable carbamoyl chloride in the presence of a base such as triethylamine.

    Coupling with 4-Aminophenylacetamide: The carbamoylated indole is then coupled with 4-aminophenylacetamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(1-methyl-1H-indol-3-yl)carbamoyl]amino}phenyl)acetamide is unique due to its specific structural features, such as the indole moiety and the carbamoyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[(1-methylindol-3-yl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12(23)19-13-7-9-14(10-8-13)20-18(24)21-16-11-22(2)17-6-4-3-5-15(16)17/h3-11H,1-2H3,(H,19,23)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPXUFQUUQOTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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